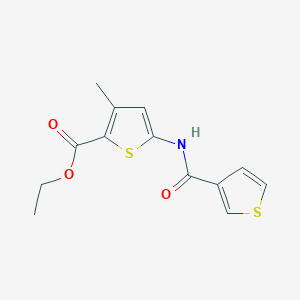![molecular formula C21H22N4O3 B2382462 2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-1-(2-methoxyphenyl)ethanol CAS No. 1396631-17-6](/img/structure/B2382462.png)
2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-1-(2-methoxyphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you’re asking about is a complex organic molecule that contains several functional groups and structural features. It includes a 3,4-dihydroisoquinoline group, a 1,2,3-triazole group, and a methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3,4-dihydroisoquinoline and 1,2,3-triazole groups would form heterocyclic rings, and the methoxyphenyl group would add additional complexity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of its functional groups. For instance, the triazole group might participate in click reactions, and the methoxy group could potentially be demethylated under certain conditions .Aplicaciones Científicas De Investigación
Anticancer Properties
This compound has shown promise in cancer research due to its inhibitory effects on multidrug resistance (MDR) proteins. Specifically, it acts as a novel inhibitor reversing P-glycoprotein-mediated MDR . P-glycoprotein is a membrane transporter associated with drug efflux, often leading to reduced drug efficacy. By targeting this protein, the compound may enhance the effectiveness of chemotherapy drugs.
Dopamine Receptor Modulation
Another area of interest is its interaction with dopamine receptors. The compound “SB269652” (a derivative) acts as a negative allosteric modulator of the dopamine D2 receptor . Understanding its binding mechanisms and potential therapeutic implications could contribute to the treatment of neuropsychiatric disorders.
Antifungal Activity
Exploring its antifungal properties, researchers have synthesized and characterized 2-aryl-8-OR-3,4-dihydroisoquinolin-2-ium bromides. These compounds were evaluated for antifungal activity against plant pathogenic fungi using the mycelium growth rate method . Investigating its mode of action and potential applications in agriculture and medicine is crucial.
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 3,4-dihydroisoquinolin-2(1h)-yl derivatives, have been found to inhibit aldo-keto reductase akr1c3 , a target of interest in both breast and prostate cancer .
Mode of Action
It’s worth noting that molecules with similar structures interact via c–h⋯n and c–h⋯π contacts to form zig-zag ribbons . These interactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been shown to disrupt the biological membrane systems of certain pathogens . This disruption could potentially affect various biochemical pathways.
Result of Action
Compounds with similar structures have demonstrated antioomycete activity against the phytopathogen pythium recalcitrans .
Propiedades
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazol-4-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-28-20-9-5-4-8-17(20)19(26)14-25-13-18(22-23-25)21(27)24-11-10-15-6-2-3-7-16(15)12-24/h2-9,13,19,26H,10-12,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSSIZKYEALZAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CN2C=C(N=N2)C(=O)N3CCC4=CC=CC=C4C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-1,2,3-triazol-1-yl]-1-(2-methoxyphenyl)ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-4-methyl-6-piperidin-1-ylpyrimidine](/img/structure/B2382381.png)
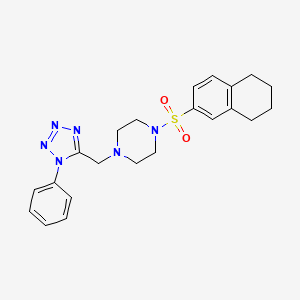

![2-[1-(2-Chloropropanoyl)piperidin-3-yl]-5-[methyl(propan-2-yl)amino]pyridazin-3-one](/img/structure/B2382386.png)
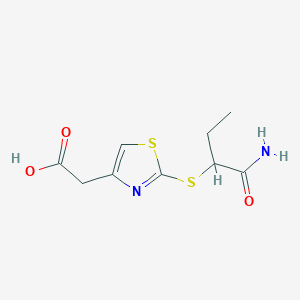

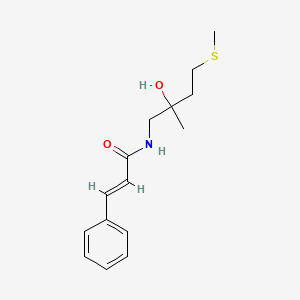
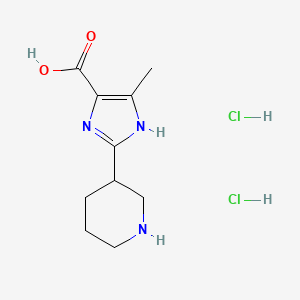
![(1R,5S)-8-((4-(tert-butyl)phenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B2382391.png)
![2-(4-ethoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2382393.png)
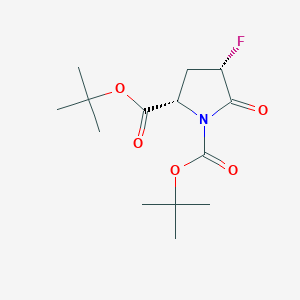

![2-Amino-2-[3-(2-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2382398.png)
